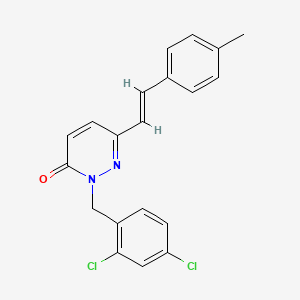

2-(2,4-dichlorobenzyl)-6-(4-methylstyryl)-3(2H)-pyridazinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

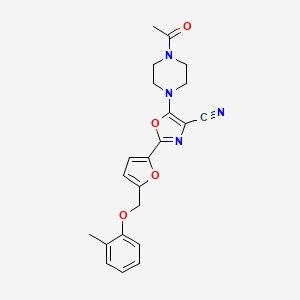

The compound “2-(2,4-dichlorobenzyl)-6-(4-methylstyryl)-3(2H)-pyridazinone” is a complex organic molecule that contains a pyridazinone ring. Pyridazinones are a class of organic compounds containing a pyridazine ring, which is a six-membered aromatic ring with two nitrogen atoms. The molecule also contains a benzyl group (a benzene ring attached to a CH2 group) and a styryl group (a benzene ring attached to a CH=CH2 group), both of which are substituted with chlorine atoms and a methyl group, respectively .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridazinone ring, along with the attached benzyl and styryl groups. The chlorine atoms on the benzyl group and the methyl group on the styryl group would also be key features of the structure .Chemical Reactions Analysis

As an organic compound containing a pyridazinone ring and various substituents, this molecule could potentially undergo a variety of chemical reactions. These could include reactions at the pyridazinone ring, as well as reactions involving the benzyl and styryl groups or the chlorine and methyl substituents .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including the nature and position of its substituents. Some general properties that could be expected based on its structure include a relatively high molecular weight, potential for hydrogen bonding due to the presence of the pyridazinone ring, and potential for halogen bonding due to the presence of the chlorine atoms .Scientific Research Applications

Herbicidal Activity

Pyridazinone derivatives, including those structurally related to 2-(2,4-dichlorobenzyl)-6-(4-methylstyryl)-3(2H)-pyridazinone, have been extensively studied for their herbicidal activity. These compounds act by inhibiting photosynthesis and chloroplast development in plants, a mode of action similar to other well-known herbicides. For instance, research has identified specific pyridazinone chemicals as inhibitors of the Hill reaction in plants, contributing to their phytotoxicity. This inhibition is crucial for understanding the potential herbicidal applications of 2-(2,4-dichlorobenzyl)-6-(4-methylstyryl)-3(2H)-pyridazinone and its analogs, offering insights into new herbicidal compounds with improved efficacy and selectivity (Hilton et al., 1969).

Anticancer Activity

Recent advancements have highlighted the potential anticancer properties of pyridazinone derivatives. Specifically, novel pyridazinone compounds have shown remarkable activity against various human cancer cell lines, including leukemia and non-small cell lung cancer. These findings suggest a promising direction for the development of new anticancer agents based on the pyridazinone scaffold, potentially including derivatives of 2-(2,4-dichlorobenzyl)-6-(4-methylstyryl)-3(2H)-pyridazinone. The research underscores the importance of these compounds in medicinal chemistry for their potent and selective anticancer activities (Rathish et al., 2012).

Antioxidant Activity

The antioxidant potential of pyridazinone derivatives is another area of interest in scientific research. Studies have demonstrated that these compounds exhibit significant antioxidant properties, which could be leveraged in various therapeutic applications to mitigate oxidative stress-related diseases. The synthesis and evaluation of novel pyridazinone derivatives have shown that these compounds possess potent antioxidant activities, making them candidates for further exploration in the development of new antioxidant agents. Such research is pivotal in the discovery of compounds with enhanced bioactivity and minimal toxicity for potential use in treating diseases associated with oxidative damage (Mehvish et al., 2022).

Future Directions

The study of pyridazinone derivatives and other similar compounds is a active area of research, with potential applications in medicinal chemistry and other fields. Future research could involve studying the biological activity of this compound, exploring its potential uses, and developing methods for its synthesis .

properties

IUPAC Name |

2-[(2,4-dichlorophenyl)methyl]-6-[(E)-2-(4-methylphenyl)ethenyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16Cl2N2O/c1-14-2-4-15(5-3-14)6-9-18-10-11-20(25)24(23-18)13-16-7-8-17(21)12-19(16)22/h2-12H,13H2,1H3/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHOCIBLIEGQQMP-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC2=NN(C(=O)C=C2)CC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C2=NN(C(=O)C=C2)CC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-dichlorobenzyl)-6-(4-methylstyryl)-3(2H)-pyridazinone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(3-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2647514.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2647517.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)isoxazole-5-carboxamide](/img/structure/B2647521.png)

![N-[(1-Methyl-3,4-dihydro-2H-quinolin-4-yl)methyl]prop-2-enamide](/img/structure/B2647523.png)

![tert-Butyl 6-methoxy-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2647524.png)

![N-(4-fluorophenyl)-2-((4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2647527.png)

![(Z)-ethyl 2-((3-fluorobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2647529.png)

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2647531.png)